![molecular formula C11H13BrN2O B1361462 N-Cyclopentyl 5-bromonicotinamide CAS No. 302953-16-8](/img/structure/B1361462.png)
N-Cyclopentyl 5-bromonicotinamide
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Overview
Description
“N-Cyclopentyl 5-bromonicotinamide” is a chemical compound with the molecular formula C11H13BrN2O . It belongs to the class of organic compounds known as nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .
Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl 5-bromonicotinamide” is characterized by a pyridine ring substituted at position 3 by a carboxamide group . The molecular weight is 269.13800 .
Physical And Chemical Properties Analysis
“N-Cyclopentyl 5-bromonicotinamide” has a molecular weight of 269.13800 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Antimicrobial Activity
N-Bromonicotinamide (NBN) has been found to be a stable and low-cost oxidant. Its antimicrobial activity was tested against various bacteria like E. coli, Salmonella enterocolitica, Shigella flexneri, and Staphylococcus aureus using the disc diffusion method (Pushpalatha & Vivekanandan, 2007).
Medical Imaging Studies
5-[123I] iodonicotinamide (NAM), prepared from 5-bromonicotinamide, was used in rat studies to observe biodistribution and brain accumulation. This substance was primarily cleared by the kidneys and showed potential as a brain imaging agent due to its rapid uptake and washout (Bergström et al., 1993).
Oxidation Research
The oxidation of benzyl ethers by NBN in aqueous acetic acid medium was studied, providing insights into its reactivity and potential applications in chemical synthesis. The study proposed a reaction mechanism and evaluated Arrhenius and activation parameters (Balasubramaniyan, Priya, & Mathiyalagan, 2010).
Caspase-3 Inhibition
A study identified the 5-bromonicotinamide derivative of aspartic acid aldehyde as an inhibitor of caspase-3, an enzyme involved in apoptotic cell death. This finding is significant for treating degenerative diseases (Isabel et al., 2000).
Pharmacological Effects
Research on NBN and its analogs, such as N-chloronicotinamide, examined their effects on locomotor activity and their interaction with standard drugs, contributing to the understanding of their pharmacological properties (Pushpalatha, Vivekanaudan, & Karpagamkumarasundari, 2010).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-cyclopentylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(6-13-7-9)11(15)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQXAJRHYOMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352145 |
Source
|
Record name | N-CYCLOPENTYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl 5-bromonicotinamide | |
CAS RN |
302953-16-8 |
Source
|
Record name | N-CYCLOPENTYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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